

Technical Support Center: High-Throughput Analysis of Lewis A Expression

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lewis A trisaccharide	
Cat. No.:	B1139678	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-throughput analysis of Lewis A (Le^a) expression.

Frequently Asked Questions (FAQs)

Q1: What are the common high-throughput methods for analyzing Lewis A expression?

A1: High-throughput analysis of Lewis A expression is commonly performed using several methods, including:

- Lectin Microarrays: These arrays use immobilized lectins, such as Ulex europaeus agglutinin
 I (UEA I), which has an affinity for fucose residues present in Lewis antigens, to capture and detect glycoproteins expressing Le^a from complex biological samples.[1][2][3]
- Flow Cytometry: This technique is ideal for quantifying the percentage of cells expressing Le^a on their surface in a heterogeneous population. It utilizes fluorescently labeled antibodies specific for the Le^a antigen.[4][5][6][7][8]
- High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a powerful method for the detailed structural analysis and quantification of glycans, including Le^a, released from glycoproteins. It can separate closely related isomers, such as Lewis A and Lewis X.[9][10][11]

- Immunohistochemistry (IHC): IHC allows for the visualization of Le^a expression within the context of tissue architecture, providing spatial information about its localization.[12][13]
- Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are used for the structural characterization and quantification of Le^a-containing glycans.[14]

Q2: Which antibody clone is recommended for the detection of Lewis A in flow cytometry and IHC?

A2: The mouse monoclonal antibody clone 7LE is a well-documented and commercially available antibody suitable for detecting the Lewis A antigen in applications such as flow cytometry and immunohistochemistry.[4][5][6] It is an IgG1 isotype with a kappa light chain.[4] [6]

Q3: What are the key considerations for sample preparation when analyzing Lewis A expression?

A3: Proper sample preparation is critical for accurate analysis. Key considerations include:

- Cell Viability (Flow Cytometry): Ensure high cell viability to minimize non-specific antibody binding to dead cells. Use gentle cell handling techniques and consider using a viability dye.
- Tissue Fixation (IHC): The choice of fixative and the duration of fixation can significantly impact antigen preservation and antibody binding. Over-fixation can mask the epitope, requiring antigen retrieval.[15]
- Glycan Release (HPAE-PAD & MS): Complete enzymatic or chemical release of N-glycans or O-glycans is essential for accurate quantification. Incomplete release will lead to an underestimation of Le^a expression.
- Sample Storage: For IHC, it is best to use freshly cut tissue sections, as antigenicity can decline over time in stored slides.[15] If storage is necessary, keep slides at 4°C.

Troubleshooting Guides Lectin Microarray

Check Availability & Pricing

Issue	Possible Cause	Recommended Solution
Weak or No Signal	Insufficient glycoprotein concentration.	Optimize the concentration of the glycoprotein sample. A typical starting range is 0.1 to 100 µg/mL.[16]
Low abundance of Lewis A on the target protein.	Consider enriching the sample for the glycoprotein of interest before analysis.	
Inactive lectin.	Ensure proper storage of the lectin microarray slides at -20°C for long-term storage and equilibration to room temperature before use.[12]	
High Background	Non-specific binding of the sample to the slide surface.	Ensure adequate blocking of the microarray surface. Some commercially available slides come pre-blocked.[12]
Excess fluorescent label.	Remove excess, unbound fluorescent dye using a desalting spin column after labeling your sample.[17]	
Inconsistent Spot Morphology	Improper printing technique.	Use of a non-contact, piezoelectric printer can lead to increased lectin activity and better spot morphology compared to contact printers. [2]
Inadequate washing.	Ensure thorough but gentle washing steps to remove unbound sample without disturbing the printed spots.	

Flow Cytometry

Check Availability & Pricing

Issue	Possible Cause	Recommended Solution
Weak or No Signal	Low or no expression of Lewis A on the cells.	Confirm Lewis A expression in your cell type by consulting literature or using a positive control cell line known to express the antigen.[18]
Antibody concentration is too low.	Titrate the anti-Lewis A antibody (e.g., clone 7LE) to determine the optimal concentration for your specific cell type and experimental conditions. A starting point of 1-2 µ g/million cells is suggested.[5]	
Internalization of the antigen.	Perform all staining steps at 4°C or on ice to prevent the internalization of cell surface antigens.[19][20]	
High Background/ Non-specific Staining	Non-specific antibody binding to Fc receptors.	Block Fc receptors on cells using an appropriate Fc blocking reagent before adding the primary antibody.[5]
Antibody concentration is too high.	Reduce the concentration of the primary antibody. High concentrations can lead to increased non-specific binding. [19]	
Dead cells are present in the sample.	Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.	
High Percentage of Positive Cells	Inadequate compensation.	If using a multicolor panel, ensure proper compensation controls are used to correct for

Check Availability & Pricing

spectral overlap between

fluorochromes.[18]

Set appropriate gates based

on unstained and isotype

Gating strategy is incorrect. controls to accurately identify

the Lewis A positive

population.

HPAE-PAD

Check Availability & Pricing

Issue	Possible Cause	Recommended Solution
Poor Peak Resolution	Suboptimal eluent conditions.	Adjust the sodium hydroxide and sodium acetate concentrations in the mobile phase. Higher hydroxide concentrations can sometimes improve the resolution of oligosaccharides.[21]
Column temperature is not optimal.	Optimize the column temperature. For some separations, a lower temperature (e.g., 25°C) can improve resolution.[21]	
Variable Retention Times	Carbonate contamination of the eluent.	Prepare fresh eluent with deionized water that has been degassed to minimize dissolved carbon dioxide. Store eluents under helium or nitrogen to prevent carbonate formation.
Inconsistent eluent composition.	Use an electrolytic eluent generation system to ensure precise and reproducible eluent concentrations.[11]	
Low Signal Intensity	Incomplete glycan release.	Ensure complete digestion with PNGase F (for N-glycans) by optimizing incubation time and denaturing conditions.
Sample degradation.	Process samples promptly and store them appropriately to prevent degradation of released glycans.	

Quantitative Data

Table 1: Expression of Lewis Antigens in Colorectal Cancer Cell Lines and Tissues.

Antigen	Well- Differentiated Colon Cancer Cell Lines (n=8)	Poorly Differentiated/M etastatic Colon Cancer Cell Lines (n=9)	Normal Colon Tissue	Colorectal Carcinoma
Lewis A (Le^a)	7/8 (87.5%)	4/9 (44.4%)	Detected throughout	69/101 (68.3%)
Lewis B (Le^b)	8/8 (100%)	2/9 (22.2%)	20-45% of samples	Almost all samples
Lewis X (Le^x)	Majority of cell lines	Majority of cell lines	Detected throughout	66/101 (65.4%)
Lewis Y (Le^y)	Majority of cell lines	Majority of cell lines	20-45% of samples	Almost all samples

Data compiled from studies on the expression of Lewis blood group antigens in human colonic tumors and cell lines.[19][22] Note that a decrease in Lewis A expression is often observed in poorly differentiated and metastatic colon cancers.[19]

Experimental Protocols Protocol 1: Flow Cytometry Analysis of Lewis A Cell Surface Expression

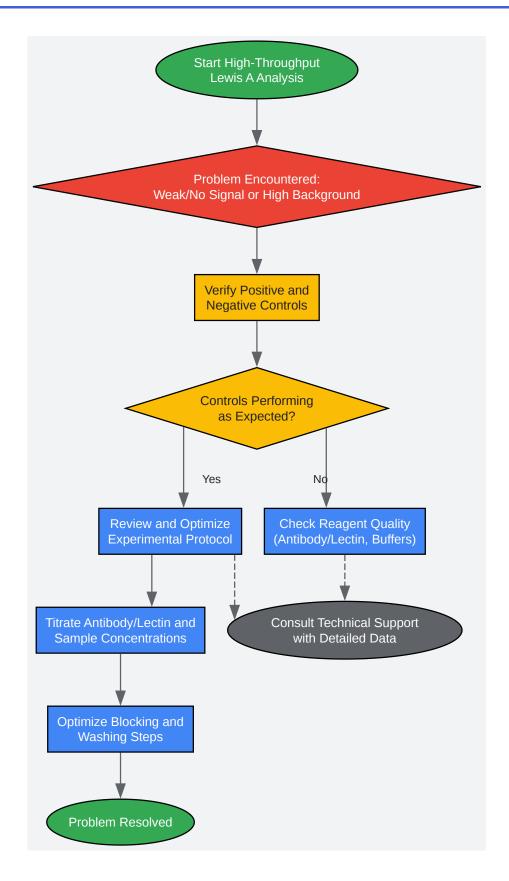
- Cell Preparation:
 - Harvest cells and wash them once with cold phosphate-buffered saline (PBS).
 - Resuspend the cells in cold Flow Cytometry Staining Buffer (e.g., PBS with 2% fetal bovine serum) at a concentration of 1 x 10⁶ cells/mL.[7]
- Fc Receptor Blocking:

- Aliquot 100 μL of the cell suspension (1 x 10⁵ cells) into FACS tubes.
- Add an Fc blocking reagent according to the manufacturer's instructions and incubate for 10-15 minutes at 4°C.
- Primary Antibody Staining:
 - Without washing, add the anti-Lewis A monoclonal antibody (clone 7LE) at a pre-titrated optimal concentration (e.g., 1-2 μg/10⁶ cells).[5]
 - As a negative control, use a mouse IgG1 kappa isotype control antibody at the same concentration in a separate tube.
 - Incubate for 30 minutes at 4°C in the dark.[7]
- Washing:
 - Wash the cells twice by adding 2 mL of cold Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.[7]
- Secondary Antibody Staining (if using an unconjugated primary):
 - If the primary antibody is not directly conjugated to a fluorophore, resuspend the cell pellet in 100 μL of Staining Buffer containing an appropriate fluorochrome-conjugated secondary antibody (e.g., anti-mouse IgG).
 - Incubate for 30 minutes at 4°C in the dark.
 - Repeat the washing step as described in step 4.
- Data Acquisition:
 - Resuspend the final cell pellet in 300-500 μL of Flow Cytometry Staining Buffer.[7]
 - If desired, add a viability dye just before analysis.
 - Analyze the samples on a flow cytometer.

Protocol 2: Lectin Microarray for Lewis A Glycoprofile Analysis

- Sample Preparation and Labeling:
 - Purify glycoproteins from your sample of interest (e.g., cell lysate or serum).
 - Label the purified glycoproteins with a fluorescent dye such as Cy3 according to the dye manufacturer's protocol.
 - Remove excess, unbound dye using a desalting spin column.[17]
- Microarray Blocking:
 - Allow the lectin microarray slide to equilibrate to room temperature before opening the package.
 - If the slide is not pre-blocked, incubate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
- Sample Hybridization:
 - Dilute the fluorescently labeled glycoprotein sample in a probing buffer (e.g., PBS with 0.05% Tween 20).
 - Apply the diluted sample to the lectin microarray and incubate in a humidified chamber for
 1-16 hours at room temperature with gentle agitation.[17]
- Washing:
 - Wash the slide multiple times with probing buffer to remove unbound sample.
 - Rinse with distilled water and dry the slide by centrifugation or under a stream of nitrogen.
- Data Acquisition and Analysis:
 - Scan the microarray slide using a fluorescence microarray scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

 Quantify the fluorescence intensity of each lectin spot. The signal intensity from lectins that bind fucose, such as UEA I, will indicate the presence of Lewis A.


Visualizations

Click to download full resolution via product page

Caption: Biosynthesis pathway of the Lewis A antigen from its Type 1 precursor, catalyzed by the FUT3 enzyme.

Click to download full resolution via product page

Caption: A logical workflow for troubleshooting common issues in high-throughput Lewis A expression analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The use of lectin microarray for assessing glycosylation of therapeutic proteins PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in lectin microarray technology: optimized protocols for piezoelectric print conditions PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abacusdx.com [abacusdx.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. Lewis A (Blood Group Antigen) Monoclonal Antibody (7LE) (MSM1-311-P0) [thermofisher.com]
- 6. mybiosource.com [mybiosource.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of positional isomers of oligosaccharides and glycopeptides by highperformance anion-exchange chromatography with pulsed amperometric detection -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 12. Lewis x is highly expressed in normal tissues: a comparative immunohistochemical study and literature revision PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understand Protein Expression in Tissue with Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]

- 15. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Analysis of glycans on serum proteins using antibody microarrays PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Building diagrams using graphviz | Chad's Blog [chadbaldwin.net]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: High-Throughput Analysis of Lewis A Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139678#method-refinement-for-high-throughput-analysis-of-lewis-a-expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

